molecular formula C24H24N4O3 B5329127 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile

Cat. No.: B5329127
M. Wt: 416.5 g/mol
InChI Key: YVEYHFWIPYEARB-AQTBWJFISA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a nitrile group, and a phenyl ring substituted with ethoxy and pyrrolidinone groups

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-2-30-22-14-17(9-10-21(22)31-16-23(29)28-11-5-6-12-28)13-18(15-25)24-26-19-7-3-4-8-20(19)27-24/h3-4,7-10,13-14H,2,5-6,11-12,16H2,1H3,(H,26,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEYHFWIPYEARB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a reaction with a suitable nitrile precursor.

    Substitution on the Phenyl Ring: The ethoxy and pyrrolidinone groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenyl ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The ethoxy and pyrrolidinone groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or pyrrolidine.

Major Products:

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: Products may include amine derivatives of the original compound.

    Substitution: Products will vary depending on the substituents introduced.

Chemistry:

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy and pyrrolidinone substitutions.

    (Z)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: The presence of both ethoxy and pyrrolidinone groups on the phenyl ring of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile distinguishes it from other similar compounds. These substitutions may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.

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